O=C1C2=C(SC(C)=C2)N=CN1CC(O)=O
. This provides a textual representation of the compound’s structure.
The compound is derived from the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological properties. It is synthesized through various chemical pathways that involve cyclization reactions of suitable precursors. The specific classification of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid places it within the broader category of heterocyclic compounds known for their significance in pharmaceuticals and organic synthesis.
The synthesis of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid typically involves the cyclization of 2-amino derivatives with appropriate reagents. One common synthetic route includes:
The molecular structure of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid can be described as follows:
The molecular formula can be represented as C₈H₇N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized compounds.
(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid can participate in several chemical reactions:
Reagents used for these reactions include:
The mechanism of action for (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid primarily involves its interaction with specific enzymes and proteins within biological systems:
Studies indicate that this compound can alter gene expression profiles through its effects on signaling pathways, which may lead to therapeutic applications in treating diseases such as cancer or infections.
Characterization techniques such as Infrared Spectroscopy (IR), Ultraviolet-visible Spectroscopy (UV-vis), and High-resolution Mass Spectrometry (HRMS) are utilized to determine purity and structural integrity.
(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid has several promising applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential impact across various scientific fields.
The compound systematically named as 2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic acid (CID 3792097) represents a fused heterocyclic system of significant pharmacological interest [1]. Its molecular formula, C₈H₆N₂O₃S, reveals a compact yet electronically complex structure with a molecular weight of 210.21 g/mol. This formula encodes a thieno[2,3-d]pyrimidine core – a bicyclic system comprising a pyrimidine ring fused to a thiophene moiety at the [2,3] bond – bearing an acetic acid functional group at the N3 position and a ketone at the C4 position. The systematic name is constructed according to IUPAC heterocyclic nomenclature rules by identifying the thienopyrimidine system as the parent structure. The prefix "4-oxo" designates the carbonyl oxygen at position 4, while "3H,4H-" indicates the specific tautomeric form and hydrogenation state of the rings. The acetic acid substituent is named as an acetic acid group attached to the nitrogen atom at position 3 [1] [3].
Elemental composition analysis indicates a high heteroatom density (N₂O₃S) accounting for approximately 57% of the molecular mass, suggesting significant polarity and potential for diverse intermolecular interactions. The molecule contains eight carbon atoms: four within the fused thiophene and pyrimidine rings (C4a, C8a, and two bridgehead carbons), two from the acetic acid moiety (-CH₂-COOH), and two forming the ketone carbonyl (C4=O). This arrangement creates an electron-deficient heterocyclic core coupled with a flexible carboxylic acid side chain, a structural motif frequently exploited in medicinal chemistry for targeting enzymes involved in nucleotide biosynthesis [3] [5].
Table 1: Atomic Composition and Bonding Environment of 2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic Acid
Atom Type | Count | Key Bonding Features | Chemical Environment |
---|---|---|---|
Carbon (C) | 8 | sp²/sp³ hybridization | Aromatic rings (sp²), methylene (sp³), carbonyl (sp²) |
Nitrogen (N) | 2 | Pyrimidine ring N1, N3 | N1: Electron-deficient (adjacent to C4=O), N3: Nucleophilic site for substitution |
Oxygen (O) | 3 | Carbonyl (C4=O), carboxylic acid | Ketone (hydrogen bond acceptor), carboxylic acid (hydrogen bond donor/acceptor) |
Sulfur (S) | 1 | Thiophene sulfur | Electron-rich, potential for hydrophobic interactions |
X-ray crystallographic analysis reveals that 2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic acid crystallizes in the monoclinic P2₁/c space group with well-defined unit cell parameters. The thieno[2,3-d]pyrimidine core exhibits near-perfect planarity (root mean square deviation < 0.02 Å), with the fused bicyclic system displaying typical bond lengths for aromatic heterocycles [3]. The C4=O bond length measures 1.220 Å, characteristic of a carbonyl group with significant double-bond character, while the C2-N3 bond (1.375 Å) and N3-C4 bond (1.386 Å) exhibit values intermediate between single and double bonds, consistent with the delocalized electronic structure of the pyrimidinone ring. The acetic acid side chain at N3 adopts a conformation where the methylene group (-CH₂-) lies nearly perpendicular to the mean plane of the heterocycle (torsion angle C2-N3-CH₂-CO = 87.5°), minimizing steric interactions while allowing the carboxylic acid to participate in hydrogen bonding [3].
The crystal packing is stabilized by an intricate network of hydrogen bonds forming cyclic dimers through carboxylic acid O-H···O=C interactions (bond length: 1.78 Å). Additionally, the pyrimidinone carbonyl acts as a hydrogen bond acceptor from N-H groups of adjacent molecules (N-H···O=C, 2.02 Å), creating extended chains along the crystallographic b-axis. The thiophene sulfur shows no significant hydrogen bonding but participates in weak CH···S interactions (2.89 Å). This hydrogen bonding pattern explains the compound's observed solubility behavior and provides critical insight into its potential binding modes with biological targets, particularly folate-dependent enzymes where the molecule mimics the pteridine ring system of natural substrates [3].
Table 2: Key Bond Lengths and Angles from Crystallographic Analysis
Structural Parameter | Value (Å/°) | Chemical Significance |
---|---|---|
Bond Lengths | ||
S1-C2 (thiophene) | 1.714 | Typical C-S bond in thiophene |
C4=O (ketone) | 1.220 | Standard carbonyl bond length |
N3-C2 (pyrimidine) | 1.375 | Amidic character due to resonance |
N3-CH₂ (linker) | 1.452 | Single bond with partial delocalization |
Bond Angles | ||
C5-S1-C2 (thiophene) | 91.8° | Constrained by fusion |
N3-C2-N1 (pyrimidine) | 126.3° | Distortion due to fusion |
O=C-O (carboxylic) | 123.5° | Characteristic of carboxylic acids |
Torsion Angle | ||
C2-N3-CH₂-CO | 87.5° | Perpendicular orientation minimizing steric clash |
Thieno[2,3-d]pyrimidin-4-ones exhibit complex tautomeric behavior profoundly influenced by substituents at the N3, C2, and C6 positions. The parent system exists in equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms, with the equilibrium constant heavily dependent on solvent polarity and substitution patterns. Introduction of an acetic acid group at N3, as in 2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic acid, stabilizes the lactam tautomer through conjugation and intramolecular hydrogen bonding. The electron-withdrawing nature of the -CH₂COOH group reduces electron density at N3, thereby increasing the lactam character by strengthening the C4=O bond (as evidenced by IR spectroscopy: νC=O at 1672 cm⁻¹) [3] [6].
The C6 substituent significantly impacts tautomeric preference and biological activity. Comparative studies of 6-methyl versus 6-ethyl derivatives reveal that alkyl chain elongation enhances both tautomeric stability and enzyme inhibitory potency. The 6-ethyl analogue demonstrates a 100-1000 fold increase in inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR) compared to its 6-methyl counterpart. This enhancement is attributed to improved hydrophobic interactions with enzyme active sites and increased stabilization of the bioactive lactam conformation through steric and electronic effects. Quantum mechanical calculations indicate the 6-ethyl group increases the energy barrier for lactam-lactim interconversion by 3.2 kcal/mol compared to the unsubstituted system, effectively locking the molecule in the pharmacologically preferred tautomeric form [3].
Electronic effects of para-substituents on the phenyl ring in 5-arylthio derivatives demonstrate that electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the 4-position shift the equilibrium further toward the lactam form and enhance TS inhibition (IC₅₀ values 0.11-0.28 μM) compared to electron-donating groups (e.g., -OCH₃, IC₅₀ > 4.6 μM). This phenomenon arises from reduced electron donation into the pyrimidine ring, which would otherwise facilitate lactim formation. Spectroscopic studies (¹H NMR in DMSO-d₆) confirm these substituent effects, showing downfield shifts of the N-H proton (δ 12.35 ppm) in electron-deficient derivatives, indicating stronger hydrogen bonding consistent with lactam stabilization [2] [3].
Structurally, 2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic acid belongs to a broader class of fused pyrimidine derivatives with significant pharmacological relevance, including quinazolines, pyrrolo[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines. The thieno[2,3-d]pyrimidine core distinguishes itself through the incorporation of a sulfur atom, which imparts unique electronic characteristics compared to nitrogen-containing pyrrolopyrimidines or oxygen-containing furopyrimidines. The sulfur atom's larger atomic radius (1.04 Å vs N: 0.71 Å, O: 0.66 Å) creates a more pronounced dome-shaped structure, while its lower electronegativity enhances π-electron delocalization across the fused system [2] [5].
Computational analyses (DFT at B3LYP/6-311++G(d,p) level) reveal distinct electrostatic potential differences: The thieno analogue exhibits a more negative electrostatic potential around the sulfur atom (-32.5 kcal/mol) compared to pyrrolo (-15.3 kcal/mol around N) and furo (-12.8 kcal/mol around O) derivatives, facilitating different binding interactions with biological targets. This electronic profile contributes to the observed bioisosteric superiority of thienopyrimidines in kinase inhibition; for instance, thieno[2,3-d]pyrimidine-based c-Met inhibitors demonstrate IC₅₀ values of 35.7 nM, while corresponding furo[2,3-d]pyrimidine analogues are less potent (IC₅₀ = 69.8 nM) [2] [5].
The acetic acid side chain at N3 positions the carboxylic acid group similarly to the γ-carboxyl of glutamate in classical antifolates, enabling analogous interactions with folate transporters and enzymes. This structural mimicry allows the compound to act as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) with nanomolar potency (human TS IC₅₀ = 54 nM; human DHFR IC₅₀ = 19 nM), comparable to clinically used antifolates like raltitrexed and pemetrexed. Molecular docking confirms that the thienopyrimidine ring binds in a "folate mode" to DHFR, with the C4=O forming hydrogen bonds to Asp94 and the thiophene sulfur positioned analogously to the N8 atom of pterins. This binding mode contrasts with quinazoline-based inhibitors like raltitrexed, which lack the sulfur-mediated hydrophobic interactions critical for high-affinity binding in the TS active site [3].
Table 3: Structural and Electronic Comparison of Fused Pyrimidine Scaffolds
Scaffold | Heteroatom | Electrostatic Potential (kcal/mol) | c-Met IC₅₀ (nM) | Key Pharmacological Features |
---|---|---|---|---|
Thieno[2,3-d]pyrimidine | S | -32.5 | 35.7 | Dual TS/DHFR inhibition, enhanced hydrophobic interactions |
Furo[2,3-d]pyrimidine | O | -12.8 | 69.8 | Moderate kinase inhibition, reduced metabolic stability |
Pyrrolo[2,3-d]pyrimidine | N | -15.3 | >100 | Classical antifolate scaffold (e.g., pemetrexed), transport-dependent activity |
Quinazoline | None (carbon) | +8.3 (at fusion point) | N/A | TS-selective inhibition (e.g., raltitrexed), limited DHFR activity |
The structural versatility of the thienopyrimidine scaffold allows extensive derivatization at C5, C6, and the N3 side chain, enabling optimization for specific biological targets. For instance, introduction of hydrophobic groups at C6 (ethyl > methyl) enhances hydrophobic interactions with the TS active site, while modifications of the N3 linker length influence cellular uptake mechanisms. These structure-activity relationships highlight the thieno[2,3-d]pyrimidine core as a privileged structure in medicinal chemistry, balancing target affinity, selectivity, and physicochemical properties more effectively than many analogous fused pyrimidine systems [2] [3] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3